(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate
Description
The compound "(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate" is a complex oxane derivative with multiple functional groups. Its structure includes a central tetrahydropyran (oxane) ring substituted with hydroxy, methyl, phenylmethoxy, and prop-2-enoxy groups at positions 5, 6, 4, and 2, respectively. The 3-position is esterified with a 2-chloroacetate moiety.
Properties
Molecular Formula |
C18H23ClO6 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
(5-hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate |
InChI |
InChI=1S/C18H23ClO6/c1-3-9-22-18-17(25-14(20)10-19)16(15(21)12(2)24-18)23-11-13-7-5-4-6-8-13/h3-8,12,15-18,21H,1,9-11H2,2H3 |
InChI Key |
WDNLGWSGAATPDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(C(C(O1)OCC=C)OC(=O)CCl)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Benzyl Protection at C3
The C3 hydroxyl group is protected first to prevent unwanted side reactions. Methyl or allyl α-L-rhamnopyranoside is treated with benzyl bromide (BnBr) in the presence of a base such as silver(I) oxide (Ag₂O) or sodium hydride (NaH). This step typically proceeds in high yield (85–95%).
Example Protocol
Allyl Glycosylation at the Anomeric Position
The allyl group is introduced at C1 via a glycosylation reaction. This step often employs allyl alcohol and a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the α-glycosidic linkage.
Example Protocol
Silver(I) Oxide-Mediated Chloroacetylation at C2
The axial C2 hydroxyl group is selectively acylated using chloroacetyl chloride and Ag₂O. The bulky base promotes regioselectivity by deprotonating the more accessible axial hydroxyl.
Example Protocol
- Substrate : Allyl 3-O-benzyl-α-L-rhamnopyranoside
- Reagents : Chloroacetyl chloride (1.1 equiv), Ag₂O (1.5 equiv)
- Solvent : Toluene
- Conditions : 0°C to room temperature, 6 hours
- Yield : 68–78%.
Optimization and Challenges
Regioselectivity Control
The axial C2 hydroxyl’s reactivity is enhanced by its steric accessibility, favoring acylation over equatorial positions. Ag₂O’s low solubility ensures slow deprotonation, minimizing over-reaction.
Solvent and Temperature Effects
- DMF : Enhances reaction rate but may cause side reactions with chloroacetyl chloride.
- Toluene : Preferred for slower, controlled acylation.
- Low Temperatures (0°C) : Improve selectivity by reducing competing reactions.
Analytical Data and Characterization
Physical Properties
Spectroscopic Data
- ¹H NMR (CDCl₃) : δ 5.85–5.95 (m, allyl CH₂), 7.25–7.35 (m, benzyl aromatic), 4.85 (d, J = 3.5 Hz, H1), 4.65 (dd, J = 10.0 Hz, H2).
- ¹³C NMR : δ 167.5 (C=O), 101.2 (C1), 73.8 (C3-Bn), 65.4 (C2-OAc).
Applications in Glycoside Synthesis
This compound serves as a key intermediate in synthesizing bioactive glycosides. For example, Shen et al. (2009) used it to construct trisaccharide fragments of resin glycosides via sequential glycosylations.
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The chloroacetate moiety is highly reactive in ester hydrolysis and transesterification reactions. Under acidic or basic conditions, the ester group can undergo cleavage:
-
Acidic Hydrolysis : Yields chloroacetic acid and the corresponding alcohol derivative of the oxan ring.
-
Basic Hydrolysis : Produces a carboxylate salt and the alcohol component .
Transesterification with alcohols (e.g., methanol or ethanol) in the presence of catalytic acid generates new esters. For example, methyl chloroacetate synthesis via fixed-bed reactors demonstrates efficient esterification methodologies applicable to this compound .
Nucleophilic Substitution at the Chloroacetate Group
The chlorine atom in the chloroacetate group acts as a leaving group, enabling nucleophilic substitution (S<sub>N</sub>2) with amines, thiols, or alkoxides:
-
Reaction with Amines : Forms acetamide derivatives.
-
Reaction with Thiols : Produces thioester linkages, useful in biochemical conjugation .
Studies on analogous systems (e.g., 2-acyloxyisobutyryl halides) reveal that steric and electronic factors govern regioselectivity. For instance, reactions with hindered bases like triethylamine promote selective substitution at the acetoxyl group .
Oxidation and Reduction Reactions
The hydroxyl and methoxy groups on the oxan ring are susceptible to oxidation. Potassium permanganate (KMnO<sub>4</sub>) in acidic conditions oxidizes allylic or benzylic positions, potentially forming ketones or carboxylic acids . Conversely, catalytic hydrogenation could reduce the prop-2-enoxy group to a propoxy moiety.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Oxidation of Hydroxyl | KMnO<sub>4</sub>, glacial acetic acid | Ketone or carboxylic acid formation |
| Reduction of Prop-2-enoxy | H<sub>2</sub>/Pd-C | Saturated propoxy group |
Acid-Catalyzed Rearrangements
Under acidic conditions, the oxan ring may undergo rearrangements via acetoxonium ion intermediates. For example, reactions of diols with chloroacetate derivatives generate dioxolanones through ring-opening and re-closure mechanisms . Such rearrangements could modify the stereochemistry or functional group positioning in the parent compound.
Glycosylation and Ether Formation
The prop-2-enoxy group participates in glycosylation reactions. In the presence of glycosyl donors (e.g., activated sugars), it can form ether linkages, expanding the compound’s utility in synthesizing glycoconjugates.
Key Mechanistic Insights from Analogous Systems
Scientific Research Applications
Structural Characteristics
The molecular formula of (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate is , with a molecular weight of approximately 370.8 g/mol. The compound's structure allows it to engage in various chemical reactions, which are facilitated by biological enzymes that enhance reaction rates and specificity .
Biological Activities
Research indicates that compounds with structural similarities to (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate exhibit several key biological activities:
Antioxidant Activity
Compounds containing hydroxyl groups are known to scavenge free radicals effectively. This activity can potentially reduce oxidative stress in cells, which is linked to various chronic diseases .
Antimicrobial Properties
Similar compounds have demonstrated efficacy against a range of pathogens, indicating that (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate may be useful in treating infections. Studies suggest that the presence of the chloroacetate moiety enhances its antimicrobial effectiveness .
Anti-inflammatory Effects
Research has shown that derivatives of this compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation . The ability to interact with inflammatory mediators positions this compound as a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-y) 2-chloroacetate:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antioxidant Activity | Demonstrated significant free radical scavenging ability in vitro. |
| Study B | Antimicrobial Efficacy | Showed effectiveness against Gram-positive and Gram-negative bacteria, with MIC values indicating strong antibacterial properties. |
| Study C | Anti-inflammatory Mechanisms | Found modulation of TNF-alpha and IL-6 levels in cell cultures treated with the compound, suggesting potential therapeutic effects in inflammatory diseases. |
Mechanism of Action
The mechanism of action of Allyl 3-O-benzyl-2-O-chloroacetyl-a-L-rhamnopyranoside involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes involved in glycosylation and carbohydrate metabolism.
Pathways: It modulates signaling pathways related to inflammation and cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares functional group motifs with other prop-2-enoxy and chloroacetate derivatives. A structurally analogous compound, prop-2-enyl 2-[3-(3-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate (CAS: 637749-14-5, Table 1), provides a basis for comparison :
Key Structural and Property Differences
| Feature | Target Compound | Analog (CAS 637749-14-5) |
|---|---|---|
| Core Structure | Oxane ring with hydroxy, methyl, and phenylmethoxy groups | Chromene ring with trifluoromethyl and methoxyphenoxy groups |
| Ester Group | 2-Chloroacetate | Acetate linked to chromene-oxygen |
| Substituents | Prop-2-enoxy, phenylmethoxy, methyl | Prop-2-enoxy, trifluoromethyl, methoxyphenoxy |
| Molecular Weight | ~400 g/mol (estimated) | 450.4 g/mol |
| XLogP3 | ~2.5 (predicted, due to chloroacetate and phenyl groups) | 4.7 |
| Hydrogen Bond Acceptors | 6 (hydroxy, ester, ether oxygens) | 10 |
Functional Implications
Reactivity: The 2-chloroacetate group in the target compound is electrophilic, enabling nucleophilic substitution reactions. In contrast, the trifluoromethyl group in the analog enhances metabolic stability and lipophilicity . The prop-2-enoxy group in both compounds may participate in radical or Michael addition reactions.
Physicochemical Properties: The analog’s higher XLogP3 (4.7 vs. ~2.5) reflects greater lipophilicity, influenced by its trifluoromethyl and chromene core. The target compound’s lower lipophilicity may improve aqueous solubility . The analog’s 10 hydrogen bond acceptors (vs.
Synthetic Challenges :
- The target compound’s sterically crowded oxane ring (with four substituents) may complicate synthesis compared to the planar chromene system in the analog.
Data Tables
Table 1: Comparative Structural Data
| Parameter | Target Compound | Analog (CAS 637749-14-5) |
|---|---|---|
| Molecular Formula | C₁₈H₂₁ClO₇ | C₂₂H₁₇F₃O₇ |
| Molecular Weight | 384.8 g/mol (calculated) | 450.4 g/mol |
| Key Substituents | Chloroacetate, phenylmethoxy | Trifluoromethyl, methoxyphenoxy |
| XLogP3 | ~2.5 | 4.7 |
| Rotatable Bonds | 6 | 9 |
Table 2: Functional Group Analysis
| Group | Role in Target Compound | Role in Analog (CAS 637749-14-5) |
|---|---|---|
| Chloroacetate | Electrophilic alkylating agent | Absent; replaced with acetate |
| Trifluoromethyl | Absent | Enhances lipophilicity and stability |
| Prop-2-enoxy | Potential site for polymerization or addition | Similar reactivity |
Research Implications
The absence of direct experimental data for the target compound highlights opportunities for future studies:
- Synthesis : Adapt methods from (e.g., esterification under inert conditions).
- Crystallography : Use SHELX programs for structural refinement, leveraging hydrogen-bonding patterns as described in .
- metabolic stability (analog) in pharmacological assays.
This analysis underscores the need for targeted research to validate inferred properties and explore applications.
Biological Activity
(5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate is a complex organic compound characterized by its unique structural features, including hydroxyl and methoxy groups, as well as a chloroacetate moiety. This compound is part of a broader class of organic molecules known for diverse biological activities and potential therapeutic applications. Understanding its biological activity can provide insights into its potential uses in medicine and pharmacology.
Chemical Structure and Properties
The molecular formula of (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate is C18H23ClO6, with a molecular weight of approximately 370.8 g/mol. The structural arrangement allows for various interactions with biological systems, which may lead to multiple pharmacological effects.
1. Antioxidant Activity
Compounds with hydroxyl groups are known to exhibit significant antioxidant properties. Preliminary studies suggest that (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate may effectively scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Antimicrobial Properties
Similar compounds have demonstrated efficacy against a range of pathogens. The presence of the chloroacetate moiety may enhance the antimicrobial activity of this compound, making it a candidate for treating infections caused by bacteria and fungi. Further research is needed to establish its spectrum of activity and mechanism of action.
3. Anti-inflammatory Effects
Research indicates that derivatives of compounds similar to (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate may modulate inflammatory pathways. This suggests potential therapeutic benefits in treating inflammatory diseases, such as arthritis and other chronic inflammatory conditions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in oxidative stress, inflammation, and microbial defense mechanisms. The specific interactions remain to be fully elucidated through further biochemical studies.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds, providing context for the potential effects of (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate:
- Antioxidant Studies : A study demonstrated that compounds with similar hydroxyl groups showed significant reduction in reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant capabilities.
- Antimicrobial Efficacy : Research on related chloroacetate derivatives revealed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Research : Investigations into phenolic compounds indicated that they could inhibit pro-inflammatory cytokines, suggesting a mechanism through which (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate might exert its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of several compounds structurally related to (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-y) 2-chloroacetate:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Hydroxyl and Methoxy groups | Antioxidant |
| Compound B | Chloroacetate moiety | Antimicrobial |
| Compound C | Phenolic structure | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (5-Hydroxy-6-methyl-4-phenylmethoxy-2-prop-2-enoxyoxan-3-yl) 2-chloroacetate, and how can they be addressed methodologically?
- Answer : Synthesis challenges include regioselective protection of hydroxyl groups and stability of the chloroacetate moiety. To address this:
- Use orthogonal protecting groups (e.g., allyloxy or benzyl groups) to minimize side reactions during esterification .
- Monitor reaction progress via TLC or HPLC with UV detection (210–260 nm), ensuring intermediates are purified via silica gel chromatography (n-hexane/ethyl acetate gradients) .
- Optimize reaction conditions (e.g., temperature-controlled reflux in phosphoryl oxychloride for esterification) to enhance yield and purity .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Answer : A multi-technique approach is critical:
- NMR spectroscopy : Assign stereochemistry using - and -NMR, focusing on coupling constants for oxyan protons (δ 3.5–5.5 ppm) and chloroacetate carbonyl signals (δ 170–175 ppm).
- X-ray crystallography : Resolve absolute configuration by growing single crystals in ethyl acetate/n-hexane mixtures, leveraging techniques from similar tetrahydropyran derivatives .
- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to confirm purity (>97%) and detect degradation products .
Q. What experimental designs are recommended for assessing the compound’s stability under varying pH and temperature conditions?
- Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 40°C for 4 weeks. Sample aliquots at intervals for HPLC analysis to quantify degradation (e.g., hydrolysis of the chloroacetate group).
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds (e.g., >150°C for ester stability) .
- Light sensitivity : Use UV-Vis spectroscopy to monitor absorbance changes under controlled light exposure (300–400 nm) .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of the chloroacetate group in nucleophilic environments?
- Answer :
- Kinetic isotope effects (KIE) : Compare reaction rates of - and -labeled chloroacetate in nucleophilic substitutions (e.g., with amines or thiols).
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and activation energies for hydrolysis pathways .
- Trapping intermediates : Use -NMR with fluorinated nucleophiles to identify transient species .
Q. What methodologies are suitable for evaluating the environmental fate of this compound in aquatic systems?
- Answer :
- Biodegradation assays : Use OECD 301F guidelines to measure BOD/COD ratios in activated sludge, tracking degradation via LC-MS/MS .
- Photolysis studies : Exclude aqueous solutions to UV light (λ = 254 nm) and quantify photoproducts (e.g., hydroxyacetate derivatives) using high-resolution mass spectrometry .
- Adsorption experiments : Measure soil-water partition coefficients () via batch equilibrium tests with humic acid-rich soils .
Q. How can researchers resolve contradictions in stability data across different experimental setups?
- Answer :
- Controlled variable replication : Replicate studies under identical conditions (e.g., humidity, solvent purity) using randomized block designs to isolate confounding factors .
- Multivariate analysis : Apply PCA (principal component analysis) to stability datasets, correlating degradation rates with variables like pH, ionic strength, and temperature .
- Inter-laboratory validation : Collaborate with independent labs to cross-verify results, ensuring analytical method harmonization (e.g., standardized HPLC protocols) .
Q. What strategies optimize the compound’s bioactivity in target interaction studies?
- Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing chloroacetate with bromoacetate) and test inhibition constants () against target enzymes .
- Molecular docking : Use AutoDock Vina to simulate binding poses in active sites, prioritizing residues with high electrostatic complementarity (e.g., lysine or arginine) .
- In vitro assays : Pair SPR (surface plasmon resonance) with fluorescence polarization to measure binding kinetics and conformational changes in real-time .
Q. How can advanced analytical techniques resolve stereochemical ambiguities in derivatives of this compound?
- Answer :
- Chiral HPLC : Employ Chiralpak IA-3 columns with ethanol/n-hexane mobile phases to separate enantiomers, validated by circular dichroism (CD) spectroscopy .
- NOESY experiments : Identify spatial proximity of protons in tetrahydropyran rings (e.g., axial vs. equatorial substituents) to confirm chair conformations .
- Crystallographic refinement : Resolve disordered structures using SHELXL with twin refinement for low-symmetry space groups (e.g., P2) .
Methodological Notes
- Safety protocols : Always handle chloroacetate derivatives in fume hoods with nitrile gloves. In case of skin contact, wash with 10% sodium bicarbonate solution followed by soap and water .
- Data validation : Cross-reference chromatographic retention times and mass spectra with databases (e.g., NIST or PubChem) to confirm compound identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
